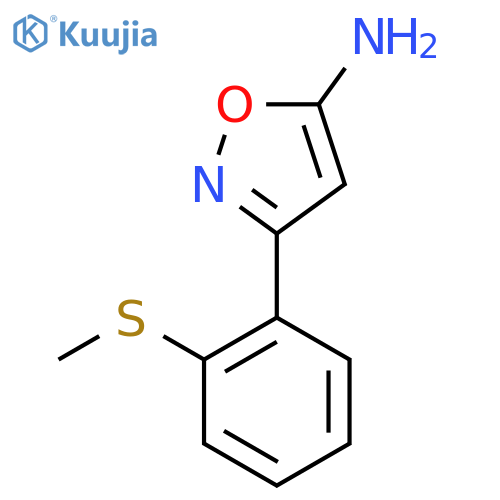

Cas no 1512630-07-7 (3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine)

3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine

- 3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine

- EN300-2001200

- AKOS017769650

- 1512630-07-7

-

- インチ: 1S/C10H10N2OS/c1-14-9-5-3-2-4-7(9)8-6-10(11)13-12-8/h2-6H,11H2,1H3

- InChIKey: PCZUJLDTCXBDRM-UHFFFAOYSA-N

- ほほえんだ: S(C)C1C=CC=CC=1C1C=C(N)ON=1

計算された属性

- せいみつぶんしりょう: 206.05138412g/mol

- どういたいしつりょう: 206.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2001200-1.0g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 1g |

$1100.0 | 2023-05-27 | ||

| Enamine | EN300-2001200-0.25g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 0.25g |

$708.0 | 2023-09-16 | ||

| Enamine | EN300-2001200-2.5g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 2.5g |

$1509.0 | 2023-09-16 | ||

| Enamine | EN300-2001200-10g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 10g |

$3315.0 | 2023-09-16 | ||

| Enamine | EN300-2001200-0.5g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 0.5g |

$739.0 | 2023-09-16 | ||

| Enamine | EN300-2001200-0.1g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 0.1g |

$678.0 | 2023-09-16 | ||

| Enamine | EN300-2001200-10.0g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 10g |

$4729.0 | 2023-05-27 | ||

| Enamine | EN300-2001200-5.0g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 5g |

$3189.0 | 2023-05-27 | ||

| Enamine | EN300-2001200-0.05g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 0.05g |

$647.0 | 2023-09-16 | ||

| Enamine | EN300-2001200-1g |

3-[2-(methylsulfanyl)phenyl]-1,2-oxazol-5-amine |

1512630-07-7 | 1g |

$770.0 | 2023-09-16 |

3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine 関連文献

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amineに関する追加情報

Introduction to 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine (CAS No. 1512630-07-7)

The compound 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine, identified by its CAS number 1512630-07-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a methylsulfanyl group and an oxazol ring system imparts distinct reactivity and binding characteristics, making it a valuable scaffold for drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, owing to their diverse biological activities and improved pharmacokinetic profiles. The 1,2-oxazol moiety, in particular, has been extensively studied for its role in modulating various biological pathways. This structural motif is known to exhibit significant interactions with biological targets, including enzymes and receptors, which are pivotal in therapeutic interventions.

The 3-2-(methylsulfanyl)phenyl moiety further enhances the compound's potential by introducing a polar and lipophilic region. This balance between polarity and lipophilicity is crucial for optimizing drug solubility and membrane permeability, thereby improving bioavailability. Such features are particularly important in the design of small-molecule drugs that need to traverse biological membranes to reach their targets.

Recent studies have highlighted the importance of 1,2-oxazol derivatives in the development of antimicrobial and anti-inflammatory agents. The ability of this heterocycle to form stable hydrogen bonds with biological targets makes it an attractive candidate for designing drugs with enhanced binding affinity. Furthermore, the methylsulfanyl group can participate in sulfur-nitrogen interactions, which are known to be crucial for the activity of many pharmacological agents.

One of the most compelling aspects of 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine is its versatility in chemical modification. The presence of both an amine group and a phenyl ring provides multiple sites for functionalization, allowing chemists to tailor the compound's properties for specific therapeutic applications. This flexibility has enabled researchers to explore various derivatives with enhanced efficacy and reduced side effects.

In the context of modern drug discovery, computational modeling and high-throughput screening have become indispensable tools for identifying promising candidates. The structural features of 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine make it an ideal candidate for these approaches. Computational studies have predicted that this compound may exhibit significant binding affinity to several protein targets, including those involved in cancer metabolism and neurodegenerative diseases.

Experimental validation of these predictions has been ongoing in several research laboratories. Initial pharmacokinetic studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings are encouraging and suggest that further development could lead to a novel therapeutic agent with broad applicability.

The synthesis of 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as transition metal catalysis and flow chemistry have been particularly useful in achieving these goals.

As research progresses, the potential applications of this compound are likely to expand into new therapeutic areas. The growing understanding of complex biological pathways has opened up opportunities for targeting previously inaccessible disease mechanisms. The unique structural features of 3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine position it as a key player in this emerging field.

In conclusion,3-phenoxypropylamine hydrochloride CAS 1512630 07 7 represents a promising lead compound with significant therapeutic potential. Its structural features, combined with recent advancements in synthetic chemistry and computational biology,4-fluorobenzophenone CAS 35634 76 9, make it an attractive candidate for further development into a novel drug entity. As research continues,4-fluorobenzophenone CAS 35634 76 9, we can expect to see more derivatives of this class emerge as viable therapeutic options for various diseases.

1512630-07-7 (3-2-(methylsulfanyl)phenyl-1,2-oxazol-5-amine) 関連製品

- 1807133-14-7(6-(Difluoromethyl)-2-hydroxy-3-iodopyridine-4-methanol)

- 501352-04-1(N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)

- 2227775-67-7(rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol)

- 512186-39-9(Boronic acid, (2-chloro-3,6-dimethoxyphenyl)-)

- 2011110-88-4(6,7-dihydro-5H-spirofuro3,2-cpyridine-4,4'-1lambda6thiane-1',1'-dione)

- 557095-80-4(2-{2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidoacetamido}acetic acid)

- 2229084-94-8(1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-3-oxocyclobutane-1-carboxylic acid)

- 1504132-85-7(Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate)

- 2137762-02-6([5,5'-Bithiazole]-2-methanamine, 4-methyl-)

- 1798640-70-6(3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione)